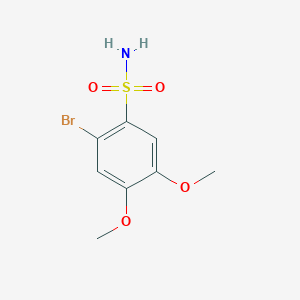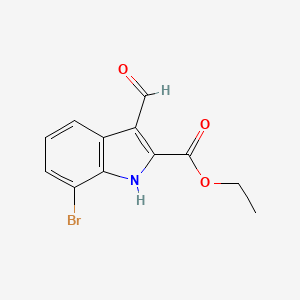
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
Übersicht
Beschreibung
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6F3N3O2 It is characterized by the presence of nitro, trifluoromethyl, and diamine functional groups on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 5-(trifluoromethyl)benzene-1,2-diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Using a nitrating mixture to introduce the nitro group.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods like NMR, HPLC, and LC-MS.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Various electrophiles, solvents like dichloromethane or acetonitrile, and bases such as triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-5-(trifluoromethyl)benzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives, though less common.
Wissenschaftliche Forschungsanwendungen
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is utilized in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Agricultural Chemistry: In the development of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-5-bromobenzene-1,2-diamine: Similar structure but with a bromine atom instead of a trifluoromethyl group.
3,5-Diaminobenzotrifluoride: Contains two amino groups and a trifluoromethyl group but lacks the nitro group.
5-(Trifluoromethyl)benzene-1,3-diamine: Similar but with different positions of the amino groups.
Uniqueness
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both nitro and trifluoromethyl groups makes it highly electron-deficient, influencing its reactivity and making it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Eigenschaften
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYZWVAWJMKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174860 | |
| Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2078-01-5 | |
| Record name | 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITRO-5-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V6ZFH32HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)





![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)



![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)

